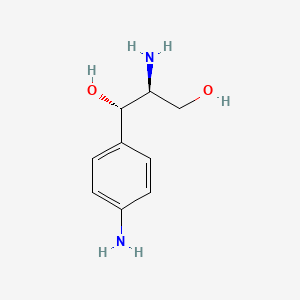
(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol
説明
Molecular Structure Analysis
The molecular structure of this compound includes an aminophenyl group and a dimethylamino group attached to a propane-1,3-diol backbone .Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.277. More detailed physical and chemical properties were not available in the sources I found .科学的研究の応用
Chiral Diols in Chemical Studies
The study of chiral diols, including (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol, has shown significant interest in chemical research. For example, Dawber (1987) investigated the reactions of chiral diols with the tetrahydroxyborate ion, B(OH)–4, through polarimetry, circular dichroism, and 11B n.m.r., revealing that 1,3-diols can react with B(OH)–4 ion. This study indicates that substituted 1,3-diols react more readily than propane-1,3-diol itself, suggesting a potential application in synthesizing specific chemical compounds or in catalysis processes (Dawber, 1987).
Synthesis of Novel N-modified Glycines
Research by Moldovan et al. (2016) explored the conversion of (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and its derivatives into novel N-modified glycines through chemoselective N-monoalkylation. This study highlights the versatility of chiral diols as starting materials in synthesizing new compounds with potential biological or pharmaceutical applications (Moldovan et al., 2016).
Analytical Chemistry Applications
In analytical chemistry, Al-Rimawi & Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, demonstrating the compound's role in ensuring pharmaceutical quality and safety (Al-Rimawi & Kharoaf, 2011).
Catalyst Development
Jiang et al. (2002) reported the development of a chiral amino alcohol-based ligand from (1S,2S)-2-N,N-dimethylamino-1-(p-nitrophenyl)-3-(t-butyldimethylsilyloxy)propane-1-ol for the asymmetric alkynylation of aldehydes. This work underscores the importance of chiral diols in synthesizing ligands for catalytic applications, leading to high enantioselectivity in chemical reactions (Jiang et al., 2002).
Enantiomeric Resolution and Stereoselective Synthesis
Liu et al. (2003) utilized a condensate of (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol for the enantiomeric resolution of [1,1'-binaphthalene]-2,2'-diol, providing a practical method for preparing enantiomerically pure compounds. This application is crucial in pharmaceutical synthesis where the chirality of compounds can significantly affect their biological activity (Liu et al., 2003).
Safety And Hazards
特性
IUPAC Name |
(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSHJSFGXZIFCZ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233882 | |
| Record name | (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol | |
CAS RN |
50961-68-7 | |
| Record name | (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50961-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)
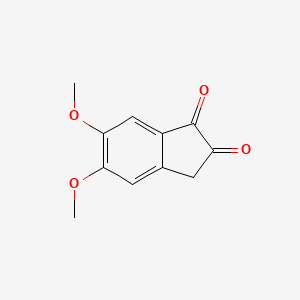
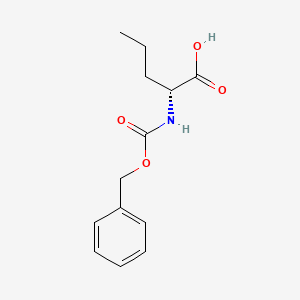
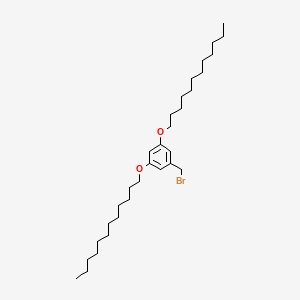

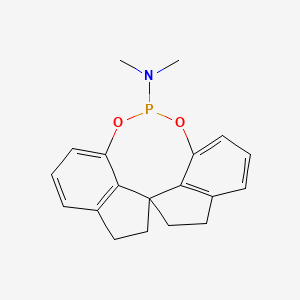
![Carbamic acid, [(2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester](/img/structure/B3068401.png)






